(+)-坦索罗辛

描述

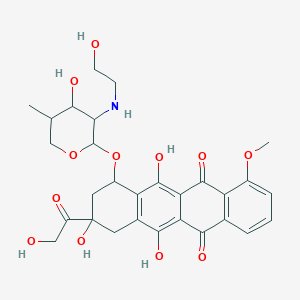

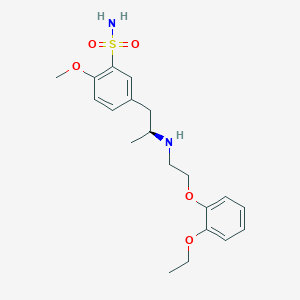

(+)-Tamsulosin is a selective alpha-1 adrenergic receptor antagonist used primarily in the treatment of benign prostatic hyperplasia (BPH). It is a chiral compound with a specific stereochemistry that is important for its pharmacological activity. (+)-Tamsulosin is synthesized through a multi-step process involving several key intermediates. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

科学研究应用

发现和开发

盐酸坦索罗辛最初由山之内制药株式会社开发,主要用于治疗前列腺增生症相关的排尿困难。有趣的是,它的发现和开发历程是独一无二的。该研究最初并未针对排尿困难治疗,而是针对高血压。正是通过未经授权的研究,这种已知化合物的应用才转向治疗排尿困难,标志着前列腺增生症治疗的重大突破 (Hara, Nagumo, & Oda, 2019).

药代动力学和药效学

坦索罗辛的药代动力学和药效学值得注意,尤其是在其缓释 (MR) 和口服控释系统 (OCAS) 制剂中。MR 制剂在空腹状态下的生物利用度接近 100%。还强调了该药物的吸收对于 MR 制剂来说是依赖于食物的,但对于 OCAS 制剂来说则不是。与 α1-酸性糖蛋白结合率高。主要由细胞色素 P450 酶代谢,一部分口服剂量以母体化合物的形式经肾脏排泄。这些特性支持了坦索罗辛在治疗提示良性前列腺增生的下尿路症状方面的临床疗效 (Francosalinas, Rosette, & Michel, 2010).

在睾丸功能中的作用

一项研究调查了坦索罗辛对成年雄性大鼠的影响,表明其对睾丸重量和莱迪格细胞有显着影响。此外,研究表明坦索罗辛可能通过肾上腺轴改变睾酮浓度,从而影响生殖细胞的增殖活性。本研究提供了对坦索罗辛超越其主要临床用途的更广泛生理影响的见解 (Kohestani, Kohestani, Shirmohamadi, & Faghani, 2020).

分析方法开发

使用串联质谱 (LC-MS/MS) 开发用于测定人血浆中坦索罗辛的液相色谱分析方法,标志着一项至关重要的进步。与以前的技术相比,该方法展示了更高的坦索罗辛定量灵敏度。经过验证的方法具有广泛的应用,包括药代动力学研究,表明其在了解坦索罗辛在人体中的行为方面的重要性 (Choi 等,2012).

属性

IUPAC Name |

5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHKJLXJIQTDTD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106463-17-6 (hydrochloride) | |

| Record name | (+)-Tamsulosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401317377 | |

| Record name | (+)-Tamsulosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106138-88-9 | |

| Record name | (+)-Tamsulosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106138-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Tamsulosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tamsulosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMSULOSIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KV50K3QKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (+)-tamsulosin?

A1: (+)-Tamsulosin acts as a competitive antagonist at alpha-1 adrenergic receptors. [, ] It exhibits a higher affinity for the alpha-1A and alpha-1D subtypes relative to the alpha-1B subtype. [] This selectivity profile contributes to its therapeutic effects in conditions like benign prostatic hyperplasia (BPH).

Q2: How does the antagonistic activity of (+)-tamsulosin at alpha-1 adrenergic receptors translate to its therapeutic effects in BPH?

A2: By blocking alpha-1 adrenergic receptors in the prostate and bladder neck, (+)-tamsulosin induces smooth muscle relaxation in these tissues. [, , ] This relaxation reduces bladder outlet obstruction, improving urine flow and alleviating lower urinary tract symptoms associated with BPH.

Q3: Is (+)-tamsulosin a racemic mixture or a single enantiomer? Does this impact its activity?

A3: Pharmaceutical preparations of tamsulosin typically utilize the (+)-enantiomer, which exhibits significantly higher potency than the (-)-enantiomer. [, , ] Studies comparing the two enantiomers directly demonstrate this difference, with (-)-tamsulosin being up to 30-fold less potent in some assays. []

Q4: Are there structural modifications to (+)-tamsulosin that can alter its selectivity profile for different alpha-1 adrenergic receptor subtypes?

A4: While the provided research focuses primarily on (+)-tamsulosin, broader research on alpha-1 adrenergic receptor antagonists suggests that even subtle structural modifications can influence subtype selectivity. [, , ] Researchers continue to investigate structure-activity relationships to develop compounds with enhanced selectivity profiles.

Q5: What is known about the pharmacokinetics of (+)-tamsulosin?

A5: While detailed pharmacokinetic data is not extensively discussed in the provided papers, they indicate that (+)-tamsulosin is typically administered orally. [, , ] Research suggests that its absorption can be affected by food intake and that it undergoes metabolism in the liver. []

Q6: Beyond BPH, are there other potential clinical applications of (+)-tamsulosin being investigated?

A6: Research suggests potential benefits of (+)-tamsulosin in managing ureteral calculi. [, , ] Its smooth muscle relaxant properties may facilitate stone passage by reducing ureteral spasms.

Q7: Have there been any studies investigating the long-term effects of (+)-tamsulosin treatment?

A7: The provided research primarily focuses on short-term effects. Some studies, like the retrospective analysis mentioned, assess the long-term use of (+)-tamsulosin for BPH management, but further investigation is needed to fully elucidate its long-term impact. []

Q8: How does the efficacy of (+)-tamsulosin compare to other alpha-1 adrenergic receptor antagonists used in BPH treatment?

A8: Several studies, including comparative trials, explore the efficacy and safety of (+)-tamsulosin in relation to other alpha-blockers like doxazosin, terazosin, and alfuzosin. [, , ] These studies often assess parameters like improvement in IPSS (International Prostate Symptom Score), Qmax (maximum urinary flow rate), and quality of life.

Q9: What analytical methods are commonly employed for the characterization and quantification of (+)-tamsulosin?

A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, is widely used to analyze (+)-tamsulosin in pharmaceutical formulations and biological samples. [, , ]

Q10: Are there any ongoing efforts to develop more sensitive and specific analytical techniques for (+)-tamsulosin?

A10: The development of ultra-sensitive methods, such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), demonstrates the continuous refinement of analytical techniques for enhanced sensitivity and selectivity in (+)-tamsulosin analysis. [, ]

Q11: What are some of the challenges and limitations encountered in the research and development of (+)-tamsulosin and related compounds?

A11: Challenges include understanding the complex interplay between different alpha-1 adrenergic receptor subtypes in various tissues and developing compounds with greater selectivity to minimize potential side effects. [, , ]

Q12: What are some potential future directions for research on (+)-tamsulosin?

A12: Further investigation into its long-term effects, potential applications beyond BPH and ureteral calculi, and the development of more targeted drug delivery systems represent promising areas for future research. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)

![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)

![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)

![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)

![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)